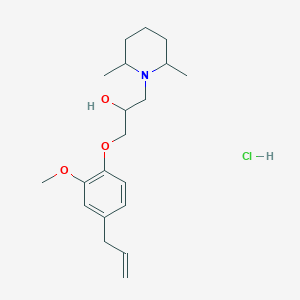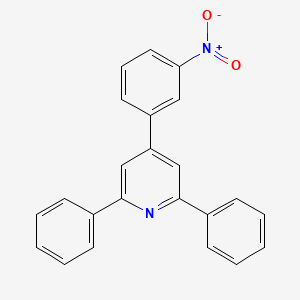
4-(3-Nitrophenyl)-2,6-diphenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrophenols are compounds of the formula HOC6H4NO2. They are more acidic than phenol itself . The presence of the nitro group, which is a strong electron-withdrawing group, significantly affects the properties of the phenyl group .
Synthesis Analysis
While specific synthesis methods for “4-(3-Nitrophenyl)-2,6-diphenylpyridine” are not available, nitrophenols can generally be prepared by nitration of phenol or aniline followed by replacement of the amino group via its diazonium derivative .Chemical Reactions Analysis
A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed, synthesized, and evaluated to assess their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Molecular Structures
- 4-(3-Nitrophenyl)-2,6-diphenylpyridine and its derivatives have been extensively studied for their photophysical properties. Investigations into these properties include the effects of protonation, synthesis of various derivatives, and analysis of their fluorescence responses. For example, a study on 2,6-diphenylpyridine-based fluorophores, which are closely related to 4-(3-Nitrophenyl)-2,6-diphenylpyridine, revealed interesting insights into their UV/vis and emission spectra, highlighting their potential in photophysical applications (Wang et al., 2013).
Analytical and Sensory Applications
- Certain derivatives of 4-(3-Nitrophenyl)-2,6-diphenylpyridine have been used as fluorescent sensors. These compounds are capable of monitoring photopolymerization processes and determining the efficiencies of superacid generation in photoinitiators. For instance, a study explored the use of diphenylpyridine derivatives as dual-purpose sensors for both free-radical photopolymerization progress and the evaluation of photogeneration efficiencies of superacids (Topa et al., 2020).
Biological Activities and DNA Binding
- Some studies have explored the biological activities of nitrosubstituted compounds related to 4-(3-Nitrophenyl)-2,6-diphenylpyridine. These include investigations into their interactions with DNA, as well as their potential antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).
Chemistry and Synthesis
- The synthesis and chemical behavior of 4-(3-Nitrophenyl)-2,6-diphenylpyridine and its analogs are a significant area of interest. Research in this field includes the study of reactions under various conditions, synthesis methodologies, and analysis of structural and energetic properties. For example, the synthesis of diphenylpyridine isomers and their structural study provides valuable information about their stability and reactivity (Rocha et al., 2009).
Miscellaneous Applications
- Additional studies have focused on the crystal structures of compounds involving 4-(3-Nitrophenyl)-2,6-diphenylpyridine, exploring their interactions and bonding characteristics. This research aids in understanding the material properties and potential applications in various fields, such as material science and molecular engineering (Hemalatha & Nagarajan, 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-nitrophenyl)-2,6-diphenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c26-25(27)21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)24-23(16-20)18-10-5-2-6-11-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXKTOQSYOFGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)-2,6-diphenylpyridine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

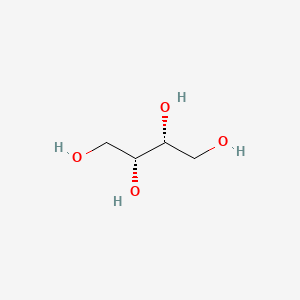
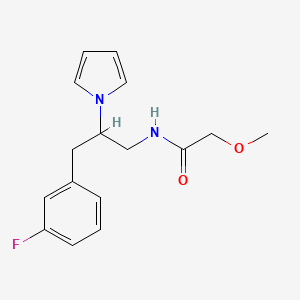
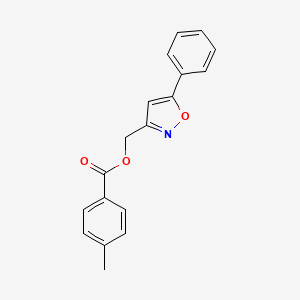
![3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2894437.png)
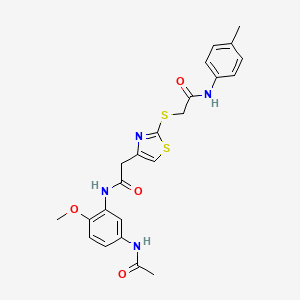
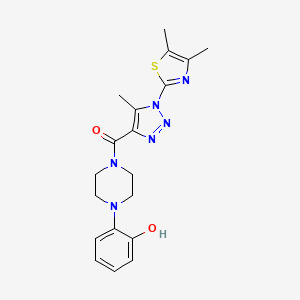

![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)
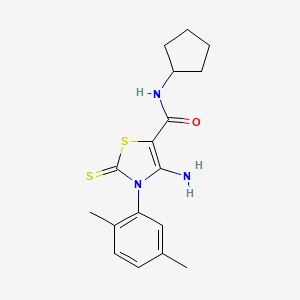
![2-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894450.png)
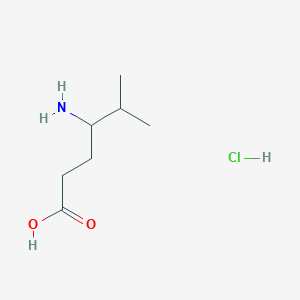
![3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol](/img/structure/B2894453.png)
![N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2894455.png)
